Isotetrasilane

Catalog No.
S1788351
CAS No.
13597-87-0
M.F
Si4
M. Wt
112.34
Availability
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Isotetrasilane

CAS Number

13597-87-0

Product Name

Isotetrasilane

Molecular Formula

Si4

Molecular Weight

112.34

InChI

InChI=1S/Si4/c1-4(2)3

InChI Key

YXLISPCXRDPZST-UHFFFAOYSA-N

SMILES

[Si]=[Si]([Si])[Si]

Synonyms

ISOTETRASILANE

Isotetrasilane is a higher-order silane compound with the molecular formula Si4H12\text{Si}_4\text{H}_{12}. It is classified as a perhydridosilane, which means it contains silicon and hydrogen atoms, with isotetrasilane specifically having four silicon atoms bonded to twelve hydrogen atoms. This compound is notable for its unique structural properties, which include a tetrahedral arrangement of silicon atoms that can influence its reactivity and stability. Isotetrasilane has garnered attention for its potential applications in materials science, particularly in the fabrication of silicon-based films and nanostructures due to its ability to serve as a precursor in chemical vapor deposition processes .

, primarily involving the cleavage of Si-H bonds. These reactions can lead to the formation of various silicon-containing species. For example, upon thermal decomposition or reaction with other silanes, isotetrasilane can yield silanes with fewer silicon atoms, such as disilane and trisilane. Additionally, isotetrasilane can react with halogens to form halogenated silanes, which are useful intermediates in organic synthesis .

The synthesis of isotetrasilane can be achieved through several methods:

  • Pyrolysis of Silanes: One common method involves the thermal decomposition of lower silanes such as silane (SiH4\text{SiH}_4) or disilane (Si2H6\text{Si}_2\text{H}_6). This process typically requires high temperatures and controlled conditions to yield isotetrasilane in significant quantities.
  • Chemical Vapor Deposition: Isotetrasilane can also be synthesized through chemical vapor deposition techniques, where it serves as a precursor for silicon film growth on substrates. This method allows for precise control over the deposition parameters and results in high-purity films .
  • Reactions with Other Silanes: By reacting specific combinations of silanes under controlled conditions, isotetrasilane can be selectively produced. This method often involves the use of catalysts or specific temperature profiles to favor the formation of isotetrasilane over other silanes .

Isotetrasilane has several key applications:

  • Semiconductor Manufacturing: It is used as a precursor in chemical vapor deposition processes for producing high-quality silicon films essential for semiconductor devices .
  • Nanotechnology: The compound's unique properties make it suitable for creating nanostructures and thin films that have applications in electronics and photonics.
  • Materials Science: Isotetrasilane is explored for use in advanced materials that require specific silicon-based properties, such as enhanced thermal stability and electrical conductivity .

Interaction studies involving isotetrasilane primarily focus on its reactivity with other silanes and halogens. Research indicates that isotetrasilane can act as an intermediate in various reactions leading to the formation of more complex silicon structures. These studies are crucial for understanding its behavior during synthesis processes and optimizing conditions for material fabrication .

Isotetrasilane shares similarities with other silanes but has distinct characteristics that set it apart:

CompoundMolecular FormulaNumber of Silicon AtomsKey Characteristics
SilaneSiH4\text{SiH}_41The simplest silane; highly reactive; used in various applications.
DisilaneSi2H6\text{Si}_2\text{H}_62More stable than silane; used in chemical synthesis and coatings.
TrisilaneSi3H8\text{Si}_3\text{H}_83Exhibits unique reactivity; used as a precursor for higher-order silanes.
TetrasilyleneSi4H8\text{Si}_4\text{H}_84A reactive intermediate; involved in polymerization reactions.

Isotetrasilane is unique due to its higher order structure and specific applications in advanced materials, particularly in semiconductor technology where precise control over silicon deposition is critical . Its ability to serve as a precursor for various silicon-based materials distinguishes it from simpler silanes.

Dates

Modify: 2023-07-20

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